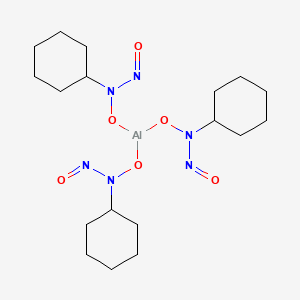

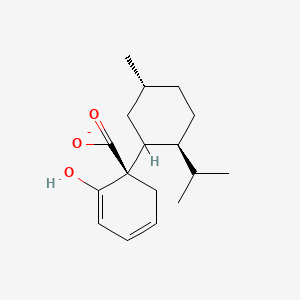

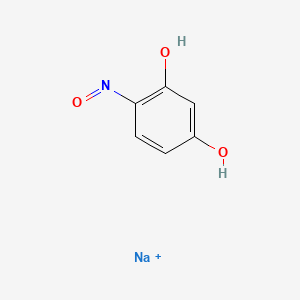

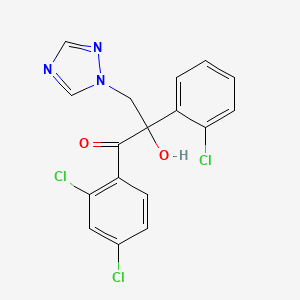

![molecular formula C22H37NO3 B12690366 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate CAS No. 61147-38-4](/img/structure/B12690366.png)

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートは、分子式C22H37NO3、分子量363.53 g/molの化学化合物です。この化合物は、ジエチルアミノ基とエトキシエチル鎖、および4-イソブチルフェニル基に結合したブチレートエステルを組み合わせた独自の構造で知られています。

準備方法

化学反応の分析

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートは、さまざまな化学反応を起こします。これには以下が含まれます。

酸化: この化合物は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの強力な酸化剤を使用して酸化することができ、カルボン酸またはケトンを生成します。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して実行でき、アルコールまたはアミンを生成します。

置換: 求核置換反応が起こり、ジエチルアミノ基をハロゲン化物やアルコキシドなどの他の求核剤で置き換えることができます。

科学研究への応用

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートは、科学研究において幅広い用途を持っています。

化学: さまざまな有機化合物や医薬品の合成における中間体として使用されます。

生物学: この化合物は、細胞プロセスや酵素機能への影響など、潜在的な生物活性について研究されています。

医学: 薬物送達システムでの使用や活性医薬品成分の前駆体としての使用など、潜在的な治療的応用を探索するための研究が進められています。

産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されています。

科学的研究の応用

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ジエチルアミノ基は、標的タンパク質と水素結合や静電的相互作用を形成し、その活性を調節することができます 。エトキシエチル鎖とブチレートエステルは、化合物の親油性に寄与し、細胞膜を横切って細胞内標的に到達する能力を高めます .

類似化合物の比較

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートは、以下のような他の類似化合物と比較することができます。

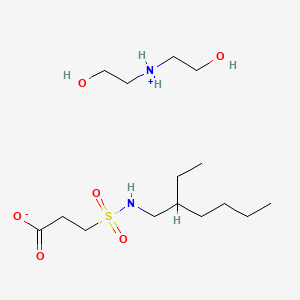

2-[2-(ジエチルアミノ)エトキシ]エタノール: この化合物は、ジエチルアミノ基とエトキシエチル基を共有していますが、ブチレートエステルと4-イソブチルフェニル基がありません。

2-(4-イソブチルフェニル)酪酸: この化合物は、4-イソブチルフェニル基と酪酸を含みますが、ジエチルアミノ基とエトキシエチル基がありません。

2-[2-(ジエチルアミノ)エトキシ]エチル 2-(4-イソブチルフェニル)ブチレートの独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります .

類似化合物との比較

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate can be compared with other similar compounds, such as:

2-[2-(Diethylamino)ethoxy]ethanol: This compound shares the diethylamino and ethoxyethyl groups but lacks the butyrate ester and 4-isobutylphenyl group.

2-(4-Isobutylphenyl)butyric acid: This compound contains the 4-isobutylphenyl group and butyric acid but lacks the diethylamino and ethoxyethyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .

特性

CAS番号 |

61147-38-4 |

|---|---|

分子式 |

C22H37NO3 |

分子量 |

363.5 g/mol |

IUPAC名 |

2-[2-(diethylamino)ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]butanoate |

InChI |

InChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3 |

InChIキー |

IWCUIKPFNBGDGZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。